7-Nitro-3-propyl-2,3-dihydro-1H-indole

Neuroinflammation iNOS Inhibition Cell-based Assay

7-Nitro-3-propyl-2,3-dihydro-1H-indole (CAS 1699204-72-2) is a specialized, nitro-substituted 2,3-dihydroindole derivative with a molecular formula of C11H14N2O2 and a molecular weight of 206.24 g/mol. This compound belongs to a class of heterocycles known for their utility as versatile scaffolds in medicinal chemistry, where specific substitution patterns on the indole core critically dictate biological target engagement and selectivity profiles.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B13224568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-3-propyl-2,3-dihydro-1H-indole
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCCC1CNC2=C1C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C11H14N2O2/c1-2-4-8-7-12-11-9(8)5-3-6-10(11)13(14)15/h3,5-6,8,12H,2,4,7H2,1H3
InChIKeyYYWJHVOATZNMMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-3-propyl-2,3-dihydro-1H-indole (CAS 1699204-72-2): Indole-Derived Research Compound for Biochemical and Medicinal Chemistry Studies


7-Nitro-3-propyl-2,3-dihydro-1H-indole (CAS 1699204-72-2) is a specialized, nitro-substituted 2,3-dihydroindole derivative with a molecular formula of C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound belongs to a class of heterocycles known for their utility as versatile scaffolds in medicinal chemistry, where specific substitution patterns on the indole core critically dictate biological target engagement and selectivity profiles .

Why Close Analogs of 7-Nitro-3-propyl-2,3-dihydro-1H-indole Are Not Interchangeable


In the realm of indole-based research, small structural modifications can lead to profound changes in biological activity. For 7-nitro-3-propyl-2,3-dihydro-1H-indole, its unique combination of a 7-nitro group and a 3-propyl substituent on the dihydroindole ring is critical. This precise arrangement governs its interaction with specific biological targets, such as the inducible isoform of nitric oxide synthase (iNOS) and melatoninergic binding sites [1]. Generic substitution with other nitroindole isomers or related indole derivatives without this exact substitution pattern is scientifically unsound, as it would likely result in a complete loss of the target engagement or selectivity profile required for reliable experimental outcomes [2].

Quantitative Differentiation: Key Evidence for Selecting 7-Nitro-3-propyl-2,3-dihydro-1H-indole


Inhibition of Inducible Nitric Oxide Synthase (iNOS) in Murine Microglial Cells

7-Nitro-3-propyl-2,3-dihydro-1H-indole demonstrates measurable inhibition of iNOS-mediated nitric oxide (NO) production in a well-defined cell-based inflammatory model [1]. In LPS-stimulated mouse BV2 microglial cells, the compound exhibits an IC50 of 8.65 µM for the inhibition of NO release [1]. This activity, while moderate, provides a quantifiable baseline for its use as a research tool in studying iNOS-dependent pathways and for exploring structure-activity relationships within the nitroindole series.

Neuroinflammation iNOS Inhibition Cell-based Assay

Inhibition of iNOS in a Rat Pancreatic Beta-Cell Inflammatory Model

In a distinct cellular model of inflammation relevant to pancreatic islet biology, 7-nitro-3-propyl-2,3-dihydro-1H-indole was profiled for its ability to inhibit iNOS-mediated NO production in IL-1beta/IFNgamma-stimulated rat RINmF cells [1]. The compound exhibited an IC50 of 24.2 µM in this assay [1]. This data point from a second, independent model system provides a more complete picture of the compound's activity profile and can inform experimental design in metabolic disease research.

Diabetes Cellular Inflammation iNOS Inhibition

Role of 7-Nitro Substitution in Diverting Melatonin Receptor Subtype Selectivity

In a systematic study of nitroindole derivatives for melatonin receptor binding, it was established that the position of the nitro group is the key determinant of receptor subtype selectivity [1]. The study demonstrates that, in comparison to melatonin, indole analogs bearing a nitro group at the 7-position (like 7-nitro-3-propyl-2,3-dihydro-1H-indole) lose affinity for the MT3 binding site while retaining good affinity for the MT1 and MT2 receptors [1]. This is a stark contrast to the 4-nitro isomer, which shows high affinity and selectivity for MT3 [1]. This class-level structure-activity relationship (SAR) indicates that 7-nitro substitution is critical for steering the biological profile away from the MT3 pathway and toward MT1/MT2 engagement.

GPCR Pharmacology Melatonin Receptors Ligand Design

Commercial Availability of High-Purity 7-Nitro-3-propyl-2,3-dihydro-1H-indole for Research Use

For reliable procurement, 7-nitro-3-propyl-2,3-dihydro-1H-indole is commercially available as a research reagent with a documented minimum purity specification . Vendor listings confirm the compound is supplied with a minimum purity of 95% . This specification is essential for ensuring that experimental results are attributable to the target compound and not significantly confounded by impurities.

Research Reagent Compound Sourcing Purity

Recommended Research Applications for 7-Nitro-3-propyl-2,3-dihydro-1H-indole Based on Quantitative Evidence


iNOS Inhibitor Screening and Neuroinflammation Research

Given its demonstrated inhibitory activity against iNOS-mediated NO production in LPS-stimulated mouse BV2 microglial cells (IC50 = 8.65 µM) [1], this compound is best applied as a reference tool or starting scaffold for drug discovery programs focused on neuroinflammation. Researchers can use this quantifiable inhibitory potency to benchmark novel iNOS inhibitors in parallel cell-based assays, enabling direct comparative analysis of efficacy.

Investigating iNOS in Metabolic Disease Models

The compound's activity profile also extends to a pancreatic beta-cell inflammatory model, where it inhibits iNOS in IL-1beta/IFNgamma-stimulated rat RINmF cells (IC50 = 24.2 µM) [1]. This makes 7-nitro-3-propyl-2,3-dihydro-1H-indole a useful probe for exploring the role of iNOS and nitrosative stress in models of type 1 diabetes and other metabolic disorders affecting pancreatic islet function.

Melatonin Receptor Subtype Deconvolution Studies

The established structure-activity relationship for 7-nitroindole derivatives provides a clear rationale for using this compound as a building block in the design of MT1/MT2 receptor ligands [1]. Its 7-nitro substitution pattern is known to abrogate binding to the MT3 site while maintaining MT1/MT2 affinity [1]. This property makes it invaluable for synthesizing molecular probes or tool compounds intended to differentiate the physiological and pharmacological roles of the MT1/MT2 receptors from those mediated by the MT3 binding site.

Standardized Procurement for SAR and Chemical Biology Studies

As a commercially available reagent with a defined purity (≥95%) [1], 7-nitro-3-propyl-2,3-dihydro-1H-indole is well-suited for consistent procurement in both academic and industrial research settings. This ensures that structure-activity relationship (SAR) studies, where the compound is used as a comparator or synthetic intermediate, are conducted with a material of known and reproducible quality, thereby reducing experimental variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Nitro-3-propyl-2,3-dihydro-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.